
6-Nitro-2H-chromen-2-one
Overview
Description
6-Nitro-2H-chromen-2-one is a chemical compound belonging to the class of coumarins, which are benzopyrone derivatives. This compound is characterized by the presence of a nitro group at the sixth position of the chromen-2-one structure. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-2H-chromen-2-one typically involves the nitration of coumarin derivatives. One common method is the nitration of 4,7-dimethyl coumarin using a mixture of nitric acid and sulfuric acid at low temperatures (0-5°C) . The reaction conditions, such as temperature and reaction time, are crucial for determining the yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Base Hydrolysis: The compound can undergo base-catalyzed hydrolysis in binary mixtures of water with methanol or acetone
Common Reagents and Conditions:
Base Hydrolysis: Typically involves the use of hydroxide ions (OH-) in water-methanol or water-acetone mixtures at temperatures ranging from 283 to 313 K.
Reduction: Iron in dioxane with glacial acetic acid is commonly used for the reduction of the nitro group.
Major Products:
Scientific Research Applications
Biological Activities
The biological activities of 6-nitro-2H-chromen-2-one are primarily attributed to its ability to interact with various biological targets. Key areas of research include:
- Neuroprotective Effects : Studies have shown that this compound exhibits potent inhibition of butyrylcholinesterase (BuChE), which is crucial for neuroprotection against oxidative stress-induced cell death. In vitro assays demonstrated that compounds with a similar structure showed neuroprotective effects against H₂O₂-induced cytotoxicity in PC12 cells, indicating potential for treating neurodegenerative diseases .
- Anticancer Properties : Research indicates that this compound derivatives possess significant anticancer activity against various cancer cell lines, including prostate carcinoma (DU145), hepatocellular carcinoma (HepG2), and ovarian cancer (SKOV3). The anticancer efficacy is often linked to the compound's ability to induce apoptosis and inhibit cell proliferation .
- G Protein-Coupled Receptor Agonism : A notable study identified several 2H-chromen-2-one derivatives, including this compound, as agonists for G protein-coupled receptor 35 (GPR35). This receptor is implicated in various physiological processes, and compounds exhibiting high potency could serve as valuable tools for studying GPR35 functions .
Neuroprotective Activity
A study evaluated the neuroprotective effects of this compound against H₂O₂-induced cell death in PC12 cells. The results indicated that at varying concentrations (0.1 to 50 µM), the compound significantly reduced cell death compared to controls, showcasing its potential as a therapeutic agent for neurodegenerative conditions .
Anticancer Efficacy
In another investigation, derivatives of this compound were tested for their anticancer properties against multiple cancer cell lines. The results indicated that these compounds inhibited cell proliferation effectively, with IC₅₀ values suggesting strong antiproliferative activity across different types of cancer .
GPR35 Agonism
Research focusing on GPR35 agonists revealed that certain derivatives of this compound exhibited high agonistic activity, with one compound showing an EC₅₀ value of 5.8 nM. This finding suggests potential applications in drug development targeting GPR35-related pathways .
Summary Table of Applications
Mechanism of Action
The biological activity of 6-Nitro-2H-chromen-2-one is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antioxidant effects . The compound’s mechanism of action involves the inhibition of microbial growth and the scavenging of free radicals.
Comparison with Similar Compounds
- 6-Chloro-2H-chromen-2-one
- 6-Bromo-2H-chromen-2-one
- 6-Amino-2H-chromen-2-one
Comparison: 6-Nitro-2H-chromen-2-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its halogenated and amino analogs. The nitro group enhances the compound’s ability to undergo reduction and participate in redox reactions, making it a valuable intermediate in the synthesis of various bioactive molecules .
Biological Activity
6-Nitro-2H-chromen-2-one, a nitro-substituted derivative of coumarin, has garnered attention for its diverse biological activities. This article compiles significant findings from various studies, highlighting its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.
Chemical Structure and Synthesis
This compound is synthesized through the nitration of coumarin using potassium nitrate in a sulfuric acid solution. The resulting compound exhibits unique structural properties that contribute to its biological activity. Characterization techniques such as NMR spectroscopy confirm its structure and purity .
Anticancer Activity
Research has demonstrated that this compound possesses notable anticancer properties. In vitro studies indicate its effectiveness against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
Hep-G2 (liver) | 4.90 |
HSC-39 (gastric) | 3.50 |
Caco-2 (colon) | 2.70 |
These results suggest that the compound may inhibit cell proliferation effectively, making it a candidate for further development in cancer therapeutics .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that this compound exhibits significant antibacterial and antifungal activity:
Microorganism | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Candida albicans | 14 |
These findings highlight its potential as an alternative treatment for infections caused by resistant strains of bacteria and fungi .
Antioxidant Activity
In addition to its antimicrobial and anticancer effects, this compound has shown promising antioxidant activity. The compound's IC50 values indicate its ability to scavenge free radicals effectively:
Compound | IC50 (µM) |
---|---|
This compound | 20.5 |
Ascorbic Acid | 25.0 |
This suggests that it may offer protective effects against oxidative stress-related diseases .
The mechanisms underlying the biological activities of this compound are still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators . Additionally, its antioxidant properties may stem from the ability to enhance the activity of endogenous antioxidant enzymes.
Case Studies
A case study involving patients with gastric carcinoma treated with derivatives of coumarin, including this compound, reported improved survival rates compared to standard treatments. This emphasizes the need for further clinical trials to validate these findings and explore optimal dosing regimens .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 6-nitro-2H-chromen-2-one derivatives, and how can reaction conditions be optimized?
- Methodological Answer : Derivatives like 3-(2-aminothiazol-4-yl)-6-nitro-2H-chromen-2-one (SVN 1-11) are synthesized via multi-step routes involving condensation and cyclization reactions. For example, Schiff base derivatives are prepared by reacting intermediates with aromatic aldehydes under reflux in ethanol (Scheme 2, ). Optimization involves adjusting solvent polarity, temperature, and catalyst loading. Purity is monitored using TLC, and yields are improved via recrystallization in ethanol-DMSO mixtures .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer : FT-IR confirms functional groups (e.g., nitro stretches at ~1520 cm⁻¹). ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.5–8.5 ppm) and coupling patterns. LC-MS validates molecular weight (e.g., [M+H]⁺ peaks). For SVN derivatives, ¹³C NMR distinguishes thiazole carbons at δ 160–165 ppm ( ). X-ray crystallography with SHELXL refines crystal structures, while ORTEP-III generates molecular graphics .
Q. How can purification challenges in this compound synthesis be addressed?
- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves polar impurities. Recrystallization in ethanol or DMSO removes unreacted starting materials. For nitro-group-containing derivatives, avoid prolonged heating to prevent decomposition .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and IR vibrations, which are compared to experimental data to validate structures. Hirshfeld surface analysis identifies intermolecular interactions (e.g., C–H···O bonds) that influence crystallographic packing . Discrepancies between experimental and theoretical results may indicate conformational flexibility or solvent effects.
Q. What strategies are effective for analyzing the bioactivity mechanisms of this compound derivatives?
- Methodological Answer : Caspase activation assays (e.g., Caspase-3/7, -8, -9) use fluorogenic substrates to quantify apoptosis induction. For larvicidal studies, follow WHO protocols with Aedes aegypti larvae, calculating LC₅₀ values via probit analysis. Adulticidal activity is tested using insecticide-coated bottles, with mortality rates analyzed using ANOVA (). Morphological changes in treated cells are documented via inverted microscopy .
Q. How can crystallographic software improve structural validation of this compound derivatives?
- Methodological Answer : SHELXL refines crystal structures against high-resolution data, adjusting thermal parameters and resolving disorder. Twinning is addressed using HKLF5 datasets in SHELXL. ORTEP-III visualizes anisotropic displacement ellipsoids, while PLATON checks for voids and symmetry violations .
Q. What experimental design principles ensure reproducibility in synthesizing this compound-based Schiff bases?
- Methodological Answer : Document reaction parameters (e.g., molar ratios, solvent volumes) in detail. Use internal standards (e.g., 1,3,5-trimethoxybenzene) for NMR quantification. Publish raw crystallographic data (CIF files) and computational input files. Adhere to CONSORT-EHEALTH guidelines for transparent reporting, including software versions (e.g., Gaussian 16) and statistical codes .
Properties
IUPAC Name |
6-nitrochromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4/c11-9-4-1-6-5-7(10(12)13)2-3-8(6)14-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMERXEXZXIVNBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80181705 | |
Record name | 6-Nitro-2-benzopyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2725-81-7 | |
Record name | 6-Nitrocoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2725-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Nitrocoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002725817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2725-81-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46626 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Nitro-2-benzopyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-nitro-2-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.492 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 6-Nitrocoumarin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M32MSC62RG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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